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Compound of Interest

Compound Name: 1,2,2-Trichloropropane

Cat. No.: B3031411 Get Quote

An Application Note on the ¹H and ¹³C NMR Spectral Interpretation of 1,2,2-Trichloropropane

Introduction
1,2,2-Trichloropropane is a halogenated organic compound with the molecular formula

C₃H₅Cl₃. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique

used to elucidate the structure of organic molecules by providing detailed information about the

chemical environment of individual atoms. This application note provides a comprehensive

guide to the interpretation of the ¹H and ¹³C NMR spectra of 1,2,2-trichloropropane, intended

for researchers, scientists, and professionals in drug development and chemical analysis.

Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample of 1,2,2-trichloropropane for NMR analysis is as

follows:

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and

does not have signals that overlap with the analyte signals. Deuterated chloroform (CDCl₃) is

a common choice for non-polar to moderately polar organic compounds.

Sample Weighing: Accurately weigh approximately 5-10 mg of 1,2,2-trichloropropane.
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Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen

deuterated solvent directly in a clean, dry 5 mm NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR

spectra.

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution

is homogeneous.

NMR Data Acquisition
The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra. These

may be adjusted based on the specific spectrometer and experimental goals.

Spectrometer: A 300 MHz or higher field NMR spectrometer.

¹H NMR Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

¹³C NMR Parameters:

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to

single lines for each carbon.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.
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Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

Data Presentation
The expected ¹H and ¹³C NMR spectral data for 1,2,2-trichloropropane are summarized in the

tables below.

¹H NMR Spectral Data

Signal
Chemical Shift
(δ) ppm
(Predicted)

Multiplicity Integration Assignment

A ~2.2 Singlet 3H CH₃

B ~4.0 Singlet 2H CH₂Cl

¹³C NMR Spectral Data

Signal
Chemical Shift (δ)
ppm (Predicted)

Assignment
Off-Resonance
Decoupled
Multiplicity

1 ~35 CH₃ Quartet

2 ~55 CH₂Cl Triplet

3 ~90 CCl₂ Singlet

Data Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum of 1,2,2-trichloropropane is expected to show two distinct signals, both

of which are singlets.[1]

Signal A (CH₃): The three protons of the methyl group are chemically equivalent and are

adjacent to a quaternary carbon that has no protons. Therefore, there is no spin-spin

coupling, and the signal appears as a singlet.
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Signal B (CH₂Cl): The two protons of the methylene group are also chemically equivalent

and are adjacent to the same quaternary carbon. Consequently, this signal also appears as a

singlet.[1]

The downfield shift of the CH₂Cl protons compared to the CH₃ protons is due to the deshielding

effect of the adjacent chlorine atom.

¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 1,2,2-trichloropropane will display three distinct

signals, corresponding to the three different carbon environments in the molecule.[1][1]

Signal 1 (CH₃): This is the most upfield signal, assigned to the methyl carbon.

Signal 2 (CH₂Cl): The methylene carbon is deshielded by the directly attached chlorine atom,

causing its signal to appear downfield from the methyl carbon.

Signal 3 (CCl₂): This carbon is bonded to two chlorine atoms, resulting in significant

deshielding and causing its signal to appear at the lowest field.

In an off-resonance-decoupled ¹³C NMR spectrum, the signal for the CCl₂ group would be a

singlet, the CH₂Cl group would appear as a triplet, and the CH₃ group would be a quartet,

confirming the number of attached protons for each carbon.[1]
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1,2,2-Trichloropropane Structure

¹H Environments

¹³C Environments

C¹H₃ C²(Cl)₂
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Carbon 1

C³H₂Cl

Carbon 2

Protons B (2H)

Carbon 3

Click to download full resolution via product page

Caption: Molecular structure of 1,2,2-trichloropropane with distinct proton and carbon

environments.
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Caption: Workflow for NMR spectral analysis of 1,2,2-trichloropropane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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